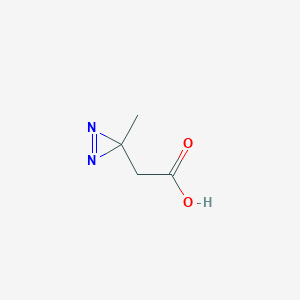

(3-methyl-3H-diazirin-3-yl)-acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-methyldiazirin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-4(5-6-4)2-3(7)8/h2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMJXSJIJTWBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294415 | |

| Record name | 3-Methyl-3H-diazirine-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16297-95-3 | |

| Record name | 3-Methyl-3H-diazirine-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16297-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3H-diazirine-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methyl-3H-diazirin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(3-methyl-3H-diazirin-3-yl)-acetic acid: A Technical Guide for Photoaffinity Labeling

Introduction: The Power of Precision in Mapping Molecular Interactions

In the intricate landscape of drug discovery and chemical biology, understanding the precise interactions between a small molecule and its biological targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions, providing a snapshot of the binding event in a complex biological milieu. At the heart of this technique lies the photoreactive probe, a molecule meticulously designed to seek out its target and, upon photoactivation, form a permanent covalent bond. Among the arsenal of photoreactive groups, diazirines have gained prominence due to their small size, which minimizes steric hindrance, and their high reactivity upon UV irradiation.[1][2]

This technical guide provides an in-depth exploration of (3-methyl-3H-diazirin-3-yl)-acetic acid (CAS 16297-95-3), an aliphatic diazirine-containing building block for the synthesis of photoaffinity probes. While direct literature on this specific acetic acid derivative is sparse, this guide will draw upon the extensive knowledge of the closely related and widely used 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, alongside the fundamental principles of diazirine chemistry, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(3-methyl-3H-diazirin-3-yl)-acetic acid is characterized by a strained three-membered ring containing two nitrogen atoms (a diazirine) and a carboxylic acid functional group. This unique combination of moieties imparts the molecule with its desirable properties as a photo-crosslinking agent.

| Property | Description | Source(s) |

| Chemical Name | 2-(3-methyl-3H-diazirin-3-yl)acetic acid | [3] |

| CAS Number | 16297-95-3 | [3] |

| Molecular Formula | C₄H₆N₂O₂ | [3] |

| Molecular Weight | 114.10 g/mol | [3] |

| Photoreactivity | Upon irradiation with UV light (typically 350-370 nm), the diazirine ring releases nitrogen gas (N₂) to form a highly reactive carbene intermediate. | [4] |

| Reactivity of Carbene | The generated singlet carbene is short-lived and can insert into C-H, N-H, and O-H bonds in close proximity, forming a stable covalent linkage. | [5][6] |

| Chemical Stability | The diazirine ring is relatively stable in the dark and to a range of chemical conditions, including nucleophiles and both acidic and basic environments, making it compatible with various synthetic and biological protocols. | [7] |

| Functional Handle | The carboxylic acid group provides a versatile point of attachment for conjugation to ligands, drugs, or other molecules of interest through standard amide bond formation chemistries. |

Structural Comparison: Acetic vs. Propanoic Acid Derivatives

The primary difference between the title compound and its more commonly cited propanoic acid analogue is the length of the alkyl chain separating the diazirine ring from the carboxylic acid. The shorter, two-carbon (acetic) linker may offer advantages in specific probe designs where a more compact and rigid connection to the ligand of interest is desired. Conversely, the three-carbon (propanoic) linker provides greater flexibility and reach. The choice between these building blocks will depend on the specific structural hypotheses being tested for a given ligand-target interaction.

Synthesis of Aliphatic Diazirines: A Generalized Protocol

The synthesis typically proceeds through three key steps:

-

Imine Formation: Reaction of a ketone with ammonia.

-

Diaziridine Formation: Cyclization of the imine with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA).

-

Oxidation: Conversion of the diaziridine to the final diazirine product.

Hypothetical Synthesis of (3-methyl-3H-diazirin-3-yl)-acetic acid:

A plausible precursor for the synthesis would be 3-oxobutanoic acid (acetoacetic acid). The reaction would proceed as follows:

-

Step 1 & 2 (One-Pot): 3-oxobutanoic acid is treated with hydroxylamine-O-sulfonic acid in liquid ammonia. The ammonia first reacts with the ketone to form the imine in situ, which is then converted to the diaziridine intermediate by HOSA.

-

Step 3 (Oxidation): After the formation of the diaziridine, an oxidizing agent such as iodine in the presence of a base (e.g., triethylamine) or silver(I) oxide is added to the reaction mixture to yield the final diazirine product, (3-methyl-3H-diazirin-3-yl)-acetic acid.[8]

It is crucial to note that the harsh conditions of some of these synthetic steps may require protection of the carboxylic acid group (e.g., as an ester), followed by a final deprotection step.

Application in Photoaffinity Labeling

The primary application of (3-methyl-3H-diazirin-3-yl)-acetic acid is as a building block for creating photoaffinity probes. The general workflow for using such a probe is outlined below.

Probe Synthesis

The carboxylic acid moiety of (3-methyl-3H-diazirin-3-yl)-acetic acid allows for straightforward coupling to a ligand of interest that contains a primary or secondary amine, forming a stable amide bond. Standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like NHS (N-hydroxysuccinimide) are commonly employed.

Experimental Protocol: Photo-Crosslinking in Cell Lysate

This protocol provides a general framework for a photoaffinity labeling experiment. Optimization of probe concentration, irradiation time, and other parameters is essential for each specific system.

Materials:

-

Diazirine-functionalized probe of interest.

-

Cell lysate containing the target protein.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

UV lamp with an emission maximum between 350-370 nm (e.g., a 365 nm UV lamp).[5]

-

Apparatus for protein analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).

Procedure:

-

Probe Incubation:

-

Dilute the cell lysate to the desired protein concentration in ice-cold PBS.

-

Add the diazirine probe to the lysate to achieve the desired final concentration (typically in the low micromolar to nanomolar range). A no-probe control and a competition control (with an excess of the unmodified ligand) should be run in parallel.

-

Incubate the samples for a sufficient time to allow for binding of the probe to its target (e.g., 30-60 minutes on ice or at 4°C).

-

-

UV Irradiation:

-

Place the samples in a suitable vessel (e.g., a petri dish or a multi-well plate) on ice.

-

Position the UV lamp at a fixed distance from the samples.

-

Irradiate the samples with UV light (350-370 nm) for a predetermined time (e.g., 5-30 minutes).[5] The optimal irradiation time needs to be determined empirically to maximize cross-linking while minimizing potential damage to the biological sample.

-

-

Quenching (Optional but Recommended):

-

After irradiation, a quenching reagent can be added to scavenge any unreacted carbene intermediates, although their lifetime is very short.

-

-

Analysis:

-

The samples are now ready for downstream analysis. This may involve:

-

SDS-PAGE and Western Blotting: To visualize a shift in the molecular weight of the target protein upon covalent modification by the probe.

-

Affinity Purification: If the probe includes a tag (e.g., biotin), the cross-linked complexes can be purified.

-

Mass Spectrometry: To identify the protein that has been covalently labeled and, in some cases, to map the specific site of cross-linking.

-

-

Spectroscopic Data (Predicted)

Predicted ¹H NMR (in CDCl₃):

-

-COOH: A broad singlet, typically downfield (>10 ppm).

-

-CH₂-: A singlet or a multiplet depending on the chiral environment, expected around 2.0-2.5 ppm.

-

-CH₃: A singlet, expected around 1.0-1.5 ppm.

Predicted ¹³C NMR (in CDCl₃):

-

C=O: Expected around 170-180 ppm.

-

-CH₂-: Expected around 30-40 ppm.

-

Diazirine Carbon: A quaternary carbon, expected to be a weak signal around 20-30 ppm.

-

-CH₃: Expected around 20-25 ppm.

It is imperative for researchers to acquire and interpret their own analytical data for the specific probes they synthesize to confirm their structure and purity.

Safety and Handling

Diazirine-containing compounds should be handled with care. While generally stable in the dark, they are light-sensitive and can be thermally labile. It is recommended to:

-

Store diazirine compounds in the dark, at low temperatures (e.g., -20°C).

-

Handle the compounds in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid exposure to strong light sources during handling and storage.

Conclusion

(3-methyl-3H-diazirin-3-yl)-acetic acid is a valuable, albeit less documented, building block for the construction of photoaffinity probes. Its compact structure and versatile carboxylic acid handle make it a suitable choice for a variety of applications in chemical biology and drug discovery. By understanding the fundamental principles of diazirine chemistry and leveraging established protocols for probe synthesis and photo-crosslinking, researchers can effectively utilize this reagent to illuminate the complex world of molecular interactions.

References

-

Walko, M., Hewitt, E., Radford, S. E., & Wilson, A. J. (2019). Design and synthesis of cysteine-specific labels for photo-crosslinking studies. Organic & Biomolecular Chemistry, 17(15), 3855-3860. [Link]

- Interchim. (n.d.). Diazirine crosslinkers.

- Kim, J. H., & Lee, H. G. (2002). Effective synthesis of a carbon-linked diazirinyl fatty acid derivative via reduction of the carbonyl group to methylene with triethylsilane-trifluoroacetic acid. Bulletin of the Korean Chemical Society, 23(6), 885-886.

-

Wang, C., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(8), 1369. [Link]

-

García-López, J. A., et al. (2020). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega, 5(4), 1806-1812. [Link]

- Thermo Fisher Scientific. (n.d.). Instructions: Amine-Reactive Diazirine Crosslinkers.

- Precise PEG. (n.d.). 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid.

- AA Blocks. (n.d.). 16297-95-3 | 2-(3-methyl-3H-diazirin-3-yl)acetic acid.

-

Artrimenti, E., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(23), 5553. [Link]

- Tokyo Chemical Industry Co., Ltd. (n.d.). Biotinylation Reagents with Diazirine and Azide for Photoproximity Labeling.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Ntah, B. A. (2017). Development of Diazirine-based crosslinking agents for covalently linking protein. Master's thesis, University of Huddersfield.

- Al-Masoudi, N. A., et al. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Molecules, 28(15), 5871.

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Vanoli, E., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Organic Process Research & Development, 24(1), 103-109.

-

Iacobucci, C., et al. (2022). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Mass Spectrometry Reviews, 41(5), 726-757. [Link]

-

Murai, Y., & Hashimoto, M. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1408. [Link]

-

Kumar, A., et al. (2021). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 11(62), 39353-39358. [Link]

- Schmitz, E., & Ohme, R. (1961).

-

Murai, Y., & Hashimoto, M. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1408. [Link]

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Szychowska, A., et al. (2020). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 25(22), 5275.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

- Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(15), 6547-6553.

- BLDpharm. (n.d.). 2049109-24-0|2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid.

- Brown, W. P. (n.d.). 15.4 Index of organic compound C-13 NMR spectra. Doc Brown's Chemistry.

- ChemicalBook. (n.d.). Acetic acid(64-19-7) 13C NMR spectrum.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. aablocks.com [aablocks.com]

- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 6. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Carbene Generation from Methyl-Diazirines: A Technical Guide for Photoaffinity Labeling

Executive Summary

Identifying the precise macromolecular targets of biologically active small molecules is a critical bottleneck in drug development. Photoaffinity labeling (PAL) has emerged as a premier biochemical method to map these interactions[1]. Among the arsenal of photoreactive groups, alkyl-diazirines—specifically methyl-diazirines—are highly prized. They are nearly isosteric to a methyl group, minimizing steric perturbation of the parent ligand, and can be activated at biologically benign wavelengths (~355-365 nm)[1][2]. This whitepaper deconstructs the photochemical mechanisms of methyl-diazirine activation, the causality behind their labeling preferences, and provides a self-validating experimental protocol for researchers.

Photochemical Mechanism: The Carbene and Diazo Bifurcation

The activation of a methyl-diazirine is not a singular event but a bifurcated pathway that dictates the success of a crosslinking experiment.

Upon irradiation with long-wave UV light (350–365 nm), the methyl-diazirine undergoes an n→π∗ transition, elevating it to a singlet excited state ( S1 )[3]. From this high-energy state, the molecule partitions into two dominant trajectories:

-

Singlet Carbene Generation (The Canonical Pathway): The excited diazirine rapidly extrudes molecular nitrogen ( N2 ) to form a highly reactive singlet dialkylcarbene[1][2]. This electrophilic species has a sub-nanosecond lifetime and undergoes rapid, residue-agnostic insertion into spatial-adjacent C-H, O-H, and N-H bonds to form stable covalent adducts[1][2]. If no target is immediately accessible, the carbene is rapidly quenched by solvent (water) to form an alcohol, or undergoes intramolecular rearrangement to form a stable olefin[1].

-

Diazo Isomerization (The Competing Pathway): A significant fraction of the excited methyl-diazirine undergoes structural rearrangement to form a linear diazo isomer[3][4]. Unlike the ephemeral carbene, the alkyl diazo intermediate is relatively long-lived and electrophilic. While it can be further photolyzed to a carbene using shorter wavelength light (<315 nm), standard biological protocols use 365 nm, leaving the diazo species intact to undergo alternative nucleophilic attacks[3].

Photochemical bifurcation of methyl-diazirine into singlet carbene and diazo intermediates.

Causality in Reactivity: Decoding Labeling Preferences

Understanding the dual nature of methyl-diazirine activation is paramount for interpreting PAL data. The labeling profile of a methyl-diazirine probe is a composite of both carbene and diazo reactivity[4].

-

Carbene-Mediated Labeling: Provides the desired "snapshot" of the binding pocket. Because the singlet carbene inserts into almost any proximal bond, it accurately reflects the spatial orientation of the ligand[2].

-

Diazo-Mediated Labeling ("Pseudo-PAL"): Alkyl diazo intermediates selectively react with protonated carboxylic acids[4]. Consequently, methyl-diazirines exhibit a pronounced, pH-dependent labeling preference for acidic amino acids (glutamate and aspartate)[4]. This acid-selectivity can skew data, leading to the preferential enrichment of highly acidic proteins or membrane proteins where the local hydrophobic environment increases the reactivity of carboxylate side chains[4].

Quantitative Comparison of Reactive Intermediates

| Parameter | Singlet Carbene | Diazo Isomer |

| Formation Mechanism | N2 Extrusion from S1 state | Structural rearrangement from S1 state |

| Lifetime | < 1 nanosecond (Diffusion-controlled) | Minutes to hours (Stable in dark) |

| Reactivity Profile | Residue-agnostic (C-H, O-H, N-H insertion) | Highly selective for protonated carboxylic acids |

| Primary Quenching | Reaction with H2O to form alcohols | Quenched by nucleophiles or low pH |

| Impact on PAL | True spatial crosslinking | "Pseudo-PAL" (Acidic residue bias) |

Experimental Protocol: A Self-Validating Workflow

To harness methyl-diazirines effectively, the experimental design must maximize target-specific carbene insertion while mitigating off-target diazo reactivity. The following protocol outlines a self-validating system for in vitro protein crosslinking[5][6].

Step-by-Step Methodology

1. Probe Incubation and Equilibration

-

Action: Dilute the protein sample to 1–5 mg/mL in a primary amine-free buffer (e.g., PBS, pH 7.4). Add the methyl-diazirine probe to a final concentration of 0.5–2.0 mM[5][6].

-

Causality: Amine-free buffers are critical if the probe contains secondary NHS-ester handles, preventing premature quenching[5]. Incubating at room temperature for 30 minutes (or on ice for 2 hours) allows the probe to reach thermodynamic equilibrium with the target binding pocket prior to irreversible crosslinking[6].

2. Photoactivation (UV Irradiation)

-

Action: Transfer the sample to a shallow, uncovered vessel on ice. Irradiate using a UV lamp equipped with 365 nm bulbs (e.g., Stratalinker) for 10–15 minutes at a distance of ~4 cm[6][7].

-

Causality: The 365 nm wavelength specifically excites the diazirine n→π∗ transition without triggering the destructive 254 nm pathways that degrade proteins and DNA[5]. Performing the reaction on ice minimizes thermal degradation and reduces the kinetic mobility of the long-lived diazo intermediate, restricting its diffusion and favoring specific binding pocket interactions.

3. Reaction Quenching

-

Action: Immediately post-irradiation, add a quenching buffer (1 M Tris-HCl, pH 8.0) to achieve a final concentration of 50–100 mM Tris. Incubate for 5 minutes at room temperature[5][6].

-

Causality: This is a critical self-validation step. Tris acts as a potent nucleophilic scavenger. It quenches any unreacted probe and neutralizes the long-lived electrophilic diazo intermediates[5]. Failing to quench can result in post-lysis background labeling, generating false-positive target identifications.

4. Downstream Processing

-

Action: Proceed to cell lysis (if applicable), followed by click-chemistry conjugation (e.g., CuAAC) to attach a biotin or fluorophore reporter tag to the alkyne-bearing probe[1]. Isolate the target via affinity chromatography and analyze by LC-MS/MS[1].

Self-validating experimental workflow for diazirine photo-crosslinking.

Conclusion

Methyl-diazirines represent a powerful, minimally perturbative tool for mapping protein-ligand interactions. However, their efficacy relies on a deep understanding of their bifurcated photochemical mechanism. By acknowledging the competing diazo pathway and its propensity for acidic residues, researchers can design rigorous, properly quenched experiments that yield high-confidence, spatially accurate target identifications.

Sources

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 4. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. fishersci.ie [fishersci.ie]

The Stability and Reactivity Dynamics of Diazirine Acetic Acid in Aqueous Solutions: A Comprehensive Guide for Photoaffinity Labeling

Introduction: The Chemical Biology of Aliphatic Diazirines

In the landscape of target identification and drug discovery, capturing transient biomolecular interactions is a persistent challenge. Aliphatic diazirines—specifically diazirine acetic acid and its derivatives like L-photo-leucine—have emerged as premier photoaffinity labeling (PAL) tags. The causality behind their widespread adoption lies in their minimal steric footprint; the diazirine ring is nearly isosteric to a methyl group, allowing it to be incorporated into small molecules or peptides without perturbing native binding affinities 1[1].

Crucially, diazirines are activated by long-wave ultraviolet (UV) irradiation (~350–365 nm), a wavelength that avoids the intrinsic protein damage commonly associated with shorter UV wavelengths (<300 nm) required by other photo-cross-linkers2[2]. However, deploying these probes in aqueous physiological environments introduces complex stability and reactivity dynamics that dictate experimental success.

Mechanistic Pathways: Photolysis in Aqueous Media

In the dark, diazirine acetic acid exhibits exceptional stability in aqueous solutions across a broad pH range and is resistant to ambient laboratory light 1[1]. The complexity arises upon photolysis.

When irradiated, aliphatic diazirines undergo a bifurcation in their reaction pathway, generating both a highly reactive singlet carbene and a linear diazo isomer .

-

The Carbene Pathway : The carbene intermediate exists for mere picoseconds and rapidly inserts into proximal C–H, N–H, or O–H bonds to form a zero-length covalent cross-link. However, in an aqueous environment, water acts as a massive nucleophilic sink. The propensity for carbenes to be quenched by water dictates that successful cross-linking yields are typically under 10%2[2].

-

The Diazo Isomerization Pathway : A significant fraction of the diazirine isomerizes into a linear diazo compound. Unlike the carbene, this diazo species has a longer half-life in solution. In aqueous media, it undergoes protonation to form a reactive diazonium ion, which preferentially and selectively labels acidic amino acids (like glutamate and aspartate) in a highly pH-dependent manner 3[3].

Fig 1: Photolysis pathways of aliphatic diazirines in aqueous environments.

Structural Innovations: Overcoming Aqueous Limitations

To mitigate the pH-dependent off-target labeling caused by the linear diazo intermediate, modern probe design has introduced ring strain. Cyclobutane diazirines (e.g., PALBOX) have been developed to destabilize the diazo isomer. This destabilization increases the relative HOMO energy, accelerating the transition to a carbene and effectively reducing the half-life of the diazo intermediate in solution, thereby neutralizing pH-dependent reactivity in aqueous assays 3[3].

Stability Profiles and Kinetics Data

Table 1: Kinetics and Reactivity of Diazirine Photolysis Intermediates in Aqueous Solution

| Intermediate | Generation Pathway | Half-Life (Aqueous) | Primary Reactivity | Aqueous Quenching Susceptibility |

| Singlet Carbene | Direct UV Photolysis | ~Picoseconds | Broad C–H, N–H, O–H insertion | High (Limits cross-linking yield to <10%) |

| Linear Diazo Isomer | UV-induced Isomerization | Seconds to Minutes | Protonation to diazonium ion | Low (Reacts primarily with acidic amino acids) |

| Cyclobutane Diazo | UV-induced Isomerization | < Seconds | Accelerated transition to carbene | Low (Rapidly bypasses diazo-mediated alkylation) |

Table 2: Environmental Stability Profile of Aliphatic Diazirines

| Condition | Stability Status | Mechanistic Rationale |

| Dark (Aqueous Buffer) | Highly Stable | High activation energy barrier prevents spontaneous N₂ release at physiological temperatures. |

| Ambient Laboratory Light | Stable | Insufficient photon energy to trigger the n→π* transition required for diazirine photolysis. |

| Acidic/Basic Extremes (Dark) | Stable | The diazirine ring lacks readily protonatable/deprotonatable sites that would induce ring opening. |

| UV Irradiation (350–365 nm) | Unstable (Activated) | Matches the absorption maximum (λmax ~355 nm), triggering rapid N₂ extrusion. |

Self-Validating Experimental Protocol: Aqueous Photoaffinity Labeling

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is anchored in physical chemistry principles to maximize cross-linking yield while minimizing aqueous quenching and thermal degradation.

Fig 2: Self-validating photoaffinity labeling workflow using diazirine probes.

Step 1: Aqueous Probe Preparation

-

Action : Dissolve the diazirine acetic acid derivative (e.g., L-photo-leucine) in an aqueous buffer to a maximum concentration of 10 mg/mL. If necessary, warm briefly to 37°C to aid dissolution4[4].

-

Causality : Aliphatic diazirines have finite aqueous solubility. Warming aids dissolution without reaching the thermal activation threshold of the diazirine ring.

-

Validation Check : The solution must be completely optically clear. Undissolved micro-crystals will scatter UV light during Step 3, drastically reducing the efficiency of carbene generation.

Step 2: Target Incubation

-

Action : Incubate the probe with the target protein/cell lysate in the dark at physiological temperature (37°C) to establish equilibrium.

-

Causality : Because aqueous water quenching limits cross-linking yields to <10%, the probe must be fully equilibrated in the binding pocket before activation to outcompete the surrounding solvent 2[2].

Step 3: UV Photolysis

-

Action : Transfer the sample to an ice bath. Irradiate using a 1000W Hg(Xe) lamp or a 365 nm long-wave UV lamp for 1 to 15 minutes, depending on the wattage1[1].

-

Causality : Irradiation at 365 nm selectively activates the diazirine without causing UV-B/UV-C induced protein denaturation. Performing the reaction on ice manages the thermal energy introduced by the lamp and stabilizes the transient diazo intermediate against thermal degradation.

-

Validation Check : Include a non-irradiated control sample. If the target is labeled in the dark control, the probe is undergoing non-photochemical degradation or non-specific affinity binding rather than true carbene insertion.

Step 4: CuAAC Click Chemistry & Detection

-

Action : If the diazirine probe contains an alkyne handle, conjugate an azide-fluorophore using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Generate Cu(I) in situ using CuSO₄ and sodium ascorbate1[1].

-

Causality : Aqueous Cu(I) solutions are highly prone to oxidation by dissolved oxygen. In situ generation ensures a continuous supply of the active catalyst required to label the low-yield (<10%) cross-linked protein population.

Sources

A Tale of Two Traps: A Senior Application Scientist's Guide to Diazirine and Phenyl Azide Photoactivation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Covalent Capture

In the intricate dance of molecular biology, the transient, non-covalent interactions between a small molecule and its protein partners are the whispers that orchestrate cellular life. To understand disease and design effective therapeutics, we must find ways to amplify these whispers into discernible signals. Photoaffinity labeling (PAL) is a cornerstone technique that achieves this by converting a fleeting interaction into a permanent, covalent bond, effectively trapping a ligand's binding partner for identification and analysis.[1] This is accomplished using a chemical probe equipped with a photoactivatable group—a molecular entity that remains dormant until awakened by a specific wavelength of light.

At the heart of this technology lie two of the most prevalent photoactivatable moieties: the diazirine and the phenyl azide. While both serve the same ultimate purpose, the photochemical pathways they follow, the reactive intermediates they generate, and their inherent chemical behaviors are fundamentally different. The choice between them is not arbitrary; it is a critical experimental decision with profound implications for probe design, experimental execution, and data interpretation.

This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of these two photophores. As a senior application scientist, my goal is to illuminate the causality behind experimental choices, empowering you to design more robust, insightful, and successful photoaffinity labeling studies.

Part 1: The Core Chemistry of Photoactivation

The fundamental difference between diazirines and phenyl azides lies in the nature of the highly reactive species they generate upon photolysis. Diazirines produce a carbene , while phenyl azides yield a nitrene .[2][3] These intermediates, though both electron-deficient and highly reactive, exhibit distinct chemical behaviors that dictate their utility and limitations.

The Diazirine: A Small, Fierce Carbene Generator

Diazirines are three-membered rings containing a carbon and a nitrogen-nitrogen double bond. Their small size is a significant advantage, as they can often be incorporated into a ligand with minimal steric perturbation, preserving the molecule's native biological activity.[4][5]

Upon irradiation with long-wave UV light (typically 350-380 nm), a wavelength that is relatively benign to biological systems, the diazirine ring efficiently extrudes a molecule of nitrogen gas (N₂) to generate a highly reactive singlet carbene.[1][4][6]

Critically, the photoexcited diazirine exists at a crossroads, leading to two potential intermediates with vastly different reactivities:

-

The Carbene Pathway (The Desired Reaction): The singlet carbene is an exceptionally reactive species with a lifetime measured in picoseconds.[4] Its reactivity is indiscriminate, allowing for rapid insertion into proximal C-H, N-H, or O-H bonds.[1] This extreme reactivity within a very short lifespan is a major advantage, as it ensures that labeling is confined to molecules in the immediate vicinity of the probe's binding site, minimizing off-target labeling.[2]

-

The Diazo Isomer Pathway (The Undesired Side Reaction): A significant portion of the photoactivated diazirine can rearrange to form a linear diazo isomer.[7][8][9] This diazo intermediate is much longer-lived and less reactive than the carbene.[8] Its reactivity is not a general insertion but rather a pH-dependent alkylation, showing a strong preference for protonated, acidic amino acid residues like aspartic and glutamic acid.[10][11][12] This can bias labeling results towards acidic protein surfaces and lead to "pseudo-carbene" photolabeling that may not represent the true binding interaction.[7][11]

The propensity to form the diazo isomer is a key limitation of alkyl diazirines. However, this can be mitigated through probe design. For instance, aryl diazirines, particularly those with a trifluoromethyl group (e.g., 3-trifluoromethyl-3-phenyldiazirine or TPD), are more stable and significantly suppress the formation of the reactive diazo intermediate.[8]

The Phenyl Azide: A Nitrene with a Tendency to Rearrange

Phenyl azides are aromatic compounds bearing the -N₃ functional group. They are often easier to synthesize and incorporate into molecules than diazirines, which has contributed to their widespread use.[2]

Photoactivation of a phenyl azide, which for the unsubstituted parent compound requires shorter, more damaging UV wavelengths (<300 nm), expels N₂ to form a singlet nitrene.[1][13] While this nitrene is reactive, it is generally less reactive than a carbene.[2]

The primary challenge with phenyl azides is the propensity of the singlet nitrene to undergo intramolecular rearrangement. This side reaction significantly complicates the labeling landscape:

-

Nitrene Insertion (The Desired Reaction): The singlet nitrene can undergo insertion into C-H and N-H bonds to form a covalent adduct with its target.

-

Ring Expansion (The Dominant Side Reaction): The nitrene can rearrange to form a highly strained benzazirine, which rapidly expands to a dehydroazepine intermediate.[1][14][15] This dehydroazepine is a potent electrophile that reacts preferentially with nucleophiles. In a biological context, this means it will be readily quenched by primary amines (e.g., lysine side chains or amine-containing buffers like Tris) and thiols, leading to non-specific labeling that is unrelated to the initial binding event.[14] This rearrangement is a major cause of low labeling yields and high background.[2]

Furthermore, the azide group itself is susceptible to chemical reduction by thiols, such as DTT or β-mercaptoethanol, which are common components in protein buffers. This reduces the azide to a non-photoactivatable amine, rendering the probe inert.[2][14]

Part 2: A Comparative Analysis for the Bench Scientist

The choice between a diazirine and a phenyl azide photophore should be a deliberate one, based on a clear understanding of their respective strengths and weaknesses. The following table provides a direct comparison of their core attributes to guide your decision-making process.

| Feature | Diazirine | Phenyl Azide |

| Reactive Intermediate | Carbene (highly reactive)[1][4] | Nitrene (less reactive than carbene)[2] |

| Activation Wavelength | 350-380 nm (less damaging)[1] | <300 nm (can be protein-damaging)[1][16] |

| Intermediate Half-life | Picoseconds (highly localized labeling)[4] | Longer, allowing for potential diffusion |

| Primary Reactivity | Indiscriminate C-H and X-H insertion[1] | C-H/N-H insertion[14] |

| Major Side Reactions | Isomerization to diazo (pH-dependent alkylation)[7][8] | Ring expansion to dehydroazepine[1][14][15] |

| Key Advantages | • Small size, minimal perturbation[4]• Highly reactive, short-lived carbene[2]• "Safer" long-wave UV activation[1] | • Often easier to synthesize[2] |

| Key Disadvantages | • Synthesis can be complex[1]• Diazo isomer causes biased labeling[11]• Carbene readily quenched by water[4] | • Damaging short-wave UV activation[2]• Rearrangement leads to non-specific labeling[1]• Reduced by thiols (DTT)[14]• Quenched by primary amine buffers (Tris)[14] |

Part 3: From Theory to Practice: Experimental Design & Protocols

A successful photoaffinity labeling experiment is a self-validating system. The integrity of your results depends on meticulous planning and execution, grounded in the chemical principles outlined above.

Probe Design: The Blueprint for Success

-

Choosing the Photophore: For most applications, especially in complex biological systems, diazirines are the superior choice . Their activation at gentler wavelengths and the highly localized labeling from the short-lived carbene provide higher fidelity results.[1][4] Phenyl azides may be considered for simpler in vitro systems where buffers can be carefully controlled and ease of synthesis is a primary concern.

-

Positioning is Paramount: The photophore must be placed on the ligand at a position that does not disrupt binding to the target protein. It should also be positioned to project into the binding pocket, ensuring the reactive intermediate is generated in close proximity to the target's amino acid residues.[12]

-

The Clickable Handle: Modern PAL probes invariably include a "bioorthogonal handle," typically a terminal alkyne or azide, for downstream conjugation to a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) via click chemistry.[5]

General Protocol: Photoaffinity Labeling in Live Cells with a Diazirine Probe

This protocol provides a robust workflow. Crucially, optimization of probe concentration, incubation time, and UV irradiation time is required for each specific probe and cell system.

Materials:

-

Diazirine-containing photoaffinity probe (with alkyne handle)

-

Cell line of interest

-

Appropriate cell culture media and reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer, free of primary amines)

-

UV lamp (365 nm)

-

Click chemistry reagents (e.g., Biotin-Azide, CuSO₄, TBTA ligand, sodium ascorbate)

Methodology:

-

Cell Culture & Probe Incubation:

-

Plate cells and grow to ~80-90% confluency.

-

Prepare a stock solution of the diazirine probe in DMSO.

-

Dilute the probe to the final working concentration (typically 1-10 µM) in pre-warmed culture media.

-

Remove old media from cells and add the probe-containing media. Incubate for the desired time (e.g., 1-4 hours) to allow for cell uptake and target binding.

-

-

UV Irradiation (The Covalent Capture):

-

Crucial Control: Prepare a "no UV" control plate treated identically but kept shielded from light.

-

Wash cells twice with ice-cold PBS to remove excess, unbound probe.

-

Place the culture plate on ice to minimize cellular processes during irradiation.

-

Irradiate with a 365 nm UV lamp for a predetermined time (e.g., 1-15 minutes).[12] The optimal time and distance from the lamp must be empirically determined.

-

-

Cell Lysis:

-

Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation to pellet cellular debris.

-

-

Click Chemistry Conjugation:

-

To the clarified lysate, add the click chemistry reagents in sequence: Biotin-Azide, CuSO₄, a copper-protecting ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

-

Incubate the reaction (e.g., 1 hour at room temperature) to ligate biotin to the alkyne-handle of the covalently bound probe.

-

-

Affinity Purification & Analysis:

-

Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the labeled proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting (if a known target is suspected) or prepare the sample for protein identification by mass spectrometry.

-

Conclusion: Choosing the Right Tool for the Job

The fields of chemical biology and drug discovery demand precision. Both diazirines and phenyl azides are powerful tools for covalently capturing molecular interactions, but they are not interchangeable. Phenyl azides, while synthetically accessible, are fraught with challenges: damaging activation wavelengths and a dominant rearrangement pathway that can obscure specific binding events with a haze of non-specific labeling.

In contrast, the diazirine has emerged as the photophore of choice for high-fidelity target identification. Its small size, activation by gentler long-wave UV light, and the generation of a hyper-reactive, short-lived carbene provide a level of spatial and temporal precision that is unmatched. While the formation of a diazo isomer presents a challenge, it is a known variable that can be understood and mitigated through careful probe design and the use of aryl- or trifluoromethyl-substituted diazirines. By understanding the fundamental chemical differences between these two photophores, researchers can design more intelligent probes, execute more rigorous experiments, and ultimately, generate more trustworthy and impactful data in the quest to map the interactome and discover the medicines of tomorrow.

References

-

Title: Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Source: Thermo Fisher Scientific.

-

Title: Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Source: Journal of the American Chemical Society.

-

Title: Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Source: Journal of Medicinal Chemistry.

-

Title: Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Source: Harvard DASH.

-

Title: Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Source: Synlett.

-

Title: Photoaffinity labeling in target- and binding-site identification. Source: Future Medicinal Chemistry.

-

Title: Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. Source: ResearchGate.

-

Title: Development of Diazirine-based crosslinking agents for covalently linking protein. Source: FullText.

-

Title: Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Source: Molecules.

-

Title: Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Source: Journal of Visualized Experiments.

-

Title: Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Source: eScholarship.

-

Title: DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Source: Semantic Scholar.

-

Title: Technical Support Center: Diazirine-Based Photoaffinity Labeling. Source: Benchchem.

-

Title: Applications of Diazirine in Chemical Biology. Source: BLDpharm.

-

Title: Photoaffinity Labeling Preferences of Diazirines. Source: INOUE RESEARCH GROUP.

-

Title: A typical photoaffinity labeling experimental protocol to identify the... Source: ResearchGate.

-

Title: Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Source: Journal of Pharmaceutical Sciences.

-

Title: Reactive Intermediates: Carbene and Nitrene. Source: NPTEL.

-

Title: Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? Source: Mass Spectrometry Reviews.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kcl.digimat.in [kcl.digimat.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]

- 12. benchchem.com [benchchem.com]

- 13. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Photochemical Characteristics and Mechanistic Profiling of the 3-Methyl-3H-Diazirin-3-yl Moiety

An In-Depth Technical Guide for Target Deconvolution and Chemical Biology

Executive Summary

In the landscape of modern drug discovery and chemical biology, identifying transient, low-affinity biomolecular interactions remains a profound challenge. Photoaffinity labeling (PAL) has emerged as a premier technique to covalently capture these interactions. Among the available photoreactive groups, the 3-methyl-3H-diazirin-3-yl moiety (an aliphatic diazirine) is widely considered the gold standard. Its exceptionally small steric footprint, favorable activation wavelength, and robust crosslinking efficiency make it an indispensable tool for researchers mapping protein-ligand, protein-protein, and lipid-protein interfaces.

This whitepaper provides a comprehensive mechanistic analysis of the 3-methyl-3H-diazirin-3-yl moiety, detailing its photochemical bifurcation pathways, quantitative characteristics, and a self-validating experimental framework for its application in proteomics.

Photochemical Mechanisms and Reaction Bifurcation

The photochemical reactivity of the 3-methyl-3H-diazirin-3-yl system is fundamentally governed by the topography of its potential energy surfaces and the presence of conical intersections 1[1].

The S₀ to S₁ Transition

Upon irradiation with long-wavelength ultraviolet light (typically 330–370 nm), the diazirine molecule is promoted from its ground state (S₀) to an electronically excited state (S₁). Causality of Wavelength Selection: The 330–370 nm window is critical because it provides sufficient energy to rupture the strained three-membered diazirine ring while remaining safely above the absorption maxima of aromatic amino acids (e.g., tryptophan and tyrosine at ~280 nm). This selectivity prevents non-specific phototoxicity and UV-induced protein denaturation during live-cell experiments 2[2].

The Bifurcation: Carbene vs. Diazo Intermediates

Once in the excited state, the 3-methyl-3H-diazirin-3-yl moiety does not follow a single decomposition pathway. Instead, it bifurcates into two distinct reactive intermediates 3[3]:

-

Singlet Carbene Generation (The Primary Pathway): The rapid extrusion of nitrogen gas (N₂) yields a highly reactive singlet carbene. Because of its extreme electrophilicity and short half-life (~1–10 ns), the carbene instantaneously inserts into adjacent C-H, N-H, O-H, or S-H bonds of the target protein. If no target is immediately adjacent, the carbene is rapidly quenched by water to form an inert alcohol, minimizing off-target background labeling.

-

Linear Diazo Isomerization (The Secondary Pathway): Approximately 30-40% of the excited diazirines undergo structural isomerization to form an aliphatic diazo intermediate 4[4]. Unlike the carbene, the diazo compound has a longer half-life and acts as a selective alkylating agent. Causality of Labeling Bias: The diazo intermediate is readily protonated at physiological or slightly acidic pH to form a diazonium ion, which preferentially reacts with carboxylic acid residues (glutamate and aspartate) via esterification. This mechanism explains why aliphatic diazirines often exhibit a labeling bias toward highly acidic proteins or membrane-embedded domains where local pH variations occur 5[5].

Photochemical bifurcation pathway of the 3-methyl-3H-diazirin-3-yl moiety upon UV irradiation.

Quantitative Photochemical Characteristics

To effectively design a PAL probe, researchers must understand the quantitative parameters that dictate the moiety's behavior in aqueous biological systems. The table below summarizes the critical physicochemical and kinetic properties of the 3-methyl-3H-diazirin-3-yl group.

| Property | Value / Range | Causality & Experimental Significance |

| Activation Wavelength (λ_max) | 330 – 370 nm | Exceeds the ~280 nm absorption threshold of natural proteins, preventing UV-induced target degradation 1[1]. |

| Carbene Half-Life | ~1 – 10 ns | The ultra-short lifespan ensures that crosslinking only occurs within the immediate binding pocket (high spatial resolution). |

| Diazo Isomerization Yield | 30% – 40% | Generates a secondary electrophile that drives preferential labeling of acidic residues (Asp, Glu) 4[4]. |

| Added Mass (Moiety) | ~55 Da | Imparts minimal steric hindrance compared to bulky benzophenones (~182 Da), preserving native ligand-target binding kinetics. |

| Crosslinking Efficiency | 1% – 5% | While seemingly low, this yield is highly reproducible and easily sufficient for modern LC-MS/MS detection limits 2[2]. |

Self-Validating Experimental Protocol: Photo-Crosslinking Workflow

A rigorously designed PAL experiment must be a self-validating system . This means the protocol must inherently differentiate between true target engagement and non-specific proximity collisions. To achieve this, the workflow below incorporates three parallel arms:

-

Experimental Arm: Probe + Target + UV.

-

Dark Control: Probe + Target + No UV (Validates that binding is strictly photochemically driven).

-

Competition Control: Probe + Target + Excess Unlabeled Ligand + UV (Validates that the probe occupies the specific active/allosteric site).

Step-by-Step Methodology

Step 1: Probe Incubation and Equilibration

-

Action: Introduce the 3-methyl-3H-diazirin-3-yl conjugated probe to the biological sample (e.g., cell lysate or live cells) at a concentration near its Kd . Incubate for 30–60 minutes at 4°C or 37°C depending on target stability.

-

Causality: Allowing the system to reach thermodynamic equilibrium ensures the probe is occupying the target pocket before the irreversible crosslinking event is triggered.

Step 2: UV Irradiation (Covalent Capture)

-

Action: Transfer samples to ice. Irradiate using a 350 nm UV lamp (typically 100W) at a distance of 3–5 cm for 5 to 15 minutes 6[6].

-

Causality: Performing the irradiation on ice mitigates thermal degradation of the proteins caused by the heat generated by the UV lamp. The 5-15 minute window maximizes diazirine activation while minimizing background oxidative damage.

Step 3: Bioorthogonal Conjugation (Click Chemistry)

-

Action: If the probe utilizes a minimalist terminal alkyne handle, perform a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag.

-

Causality: The diazirine moiety is too small to act as an enrichment handle itself. Bioorthogonal tagging post-crosslinking ensures that the bulky biotin group does not interfere with the initial target binding.

Step 4: Affinity Enrichment and Stringent Washing

-

Action: Incubate the lysate with streptavidin-coated magnetic beads. Wash extensively with high-stringency buffers (e.g., 1% SDS, 8M Urea).

-

Causality: Because the probe is now covalently bound to the target, harsh denaturing washes can be employed to strip away all non-covalently associated background proteins, drastically increasing the signal-to-noise ratio for mass spectrometry.

Step 5: LC-MS/MS Target Deconvolution

-

Action: Perform on-bead trypsin digestion and analyze the eluted peptides via high-resolution LC-MS/MS.

-

Causality: The mass spectrometer will detect a specific mass shift corresponding to the covalently attached probe remnant, allowing researchers to pinpoint the exact amino acid residue where the carbene or diazo insertion occurred.

Self-validating experimental workflow for photoaffinity labeling and target deconvolution.

Conclusion

The 3-methyl-3H-diazirin-3-yl moiety represents a pinnacle of rational chemical design for photoaffinity labeling. By balancing an ultra-small steric profile with highly efficient, long-wavelength-activated crosslinking chemistry, it enables the capture of transient biomolecular interactions that would otherwise be lost to disruptive biochemical assays. Understanding its dual carbene/diazo reaction pathways is essential for researchers to accurately interpret labeling biases and successfully deconvolute complex proteomic data.

References

-

National Institutes of Health (PMC). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Retrieved from:[Link]

-

National Institutes of Health (PMC). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. Retrieved from:[Link]

-

Harvard DASH. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Retrieved from:[Link]

-

ChemRxiv. Labeling Preferences of Diazirines with Protein Biomolecules. Retrieved from:[Link]

-

National Institutes of Health (PubMed). Specific immobilization of biotinylated fusion proteins NGF and Sema3A utilizing a photo-cross-linkable diazirine compound for controlling neurite extension. Retrieved from:[Link]

Sources

- 1. 3-Methyl-3H-diazirine-3-methaneamine | 882568-97-0 | Benchchem [benchchem.com]

- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Specific immobilization of biotinylated fusion proteins NGF and Sema3A utilizing a photo-cross-linkable diazirine compound for controlling neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing Aliphatic Diazirines for Bioconjugation: A Mechanistic and Methodological Guide for Target Deconvolution

Introduction

In modern drug discovery and chemical biology, mapping the interactome of small molecules is a paramount challenge. Photoaffinity labeling (PAL) has emerged as a cornerstone technology for target deconvolution, mapping protein-protein interactions (PPIs), and identifying transient binding events in live cells[1]. Among the various photoreactive groups available, aliphatic diazirines have gained significant traction. Their minimal steric footprint and highly favorable activation kinetics make them an indispensable tool for the modern application scientist[2]. This whitepaper explores the mechanistic foundations, comparative advantages, and practical implementation of aliphatic diazirines in advanced bioconjugation workflows.

Mechanistic Foundations of Diazirine Activation

Aliphatic diazirines are three-membered heterocyclic rings containing two nitrogen atoms double-bonded to each other. Their utility in bioconjugation stems from their specific behavior upon exposure to long-wave ultraviolet (UV-A) light, typically between 330 nm and 370 nm[3].

The Causality of Activation: Irradiation promotes the diazirine from a singlet ground state to a singlet excited state. This excitation triggers the rapid extrusion of nitrogen gas ( N2 ), generating a highly reactive singlet carbene[1][4]. The singlet carbene is the primary workhorse for bioconjugation. It boasts a lifetime on the scale of picoseconds to nanoseconds and undergoes rapid, residue-agnostic insertion into proximal C-H, N-H, O-H, or S-H bonds of neighboring biomolecular targets[2][4].

Competing Pathways and Fail-Safes:

-

Solvent Quenching (The Fail-Safe): If the generated carbene does not immediately encounter a protein target within its binding radius, it is rapidly quenched by water molecules to form an inert alcohol[2]. This is a highly beneficial mechanism; it prevents the activated probe from diffusing away from the binding pocket and crosslinking non-specifically, ensuring that only true proximal interactors are captured[2].

-

Diazo Isomerization: A fraction of the excited diazirines may isomerize into linear diazo compounds[4]. While diazo species can also label nucleophilic residues, they react much more slowly and can contribute to off-target background labeling[1].

-

Intersystem Crossing: Singlet carbenes can undergo intersystem crossing to form triplet carbenes. These behave as diradicals and participate in hydrogen abstraction-recombination pathways to form covalent adducts[4].

Photochemical activation pathways of aliphatic diazirines upon UV irradiation.

Comparative Analysis of Photoreactive Groups

When designing a photoaffinity probe, the choice of the photoreactive group dictates the success of the target deconvolution campaign[5]. Aliphatic diazirines are often termed "minimalist" linkers because their exceptionally small steric bulk (~40 Da) minimally perturbs the pharmacological properties, cell permeability, and binding affinity of the parent ligand[2].

Table 1: Quantitative and Qualitative Comparison of Common Photophores

| Feature | Aliphatic Diazirines | Benzophenones | Aryl Azides |

| Steric Bulk | Minimal (~40 Da) | Large (~180 Da) | Moderate (~120 Da) |

| Activation Wavelength | 330 – 370 nm[3] | ~350 nm | 250 – 300 nm |

| Reactive Intermediate | Singlet Carbene[4] | Triplet Ketyl Diradical | Singlet Nitrene |

| Crosslinking Radius | ~9 Å[6] | ~3.1 Å | ~3.0 Å |

| Quenching Mechanism | Rapidly quenched by H2O [2] | Reversible (can re-excite) | Prone to ring expansion |

| Labeling Specificity | High (due to short half-life)[2] | Moderate (can diffuse) | Low to Moderate |

Causality in Selection: The use of 350-365 nm light for diazirine activation is a critical experimental advantage. This wavelength falls outside the absorption window of most biological macromolecules, preventing UV-induced protein degradation or crosslinking artifacts that commonly plague aryl azides[2][4]. Furthermore, the rapid quenching of carbenes by water ensures that crosslinking yields, while typically under 10%, are highly specific to the actual binding pocket[2].

Experimental Methodology: A Self-Validating Protocol for PAL

To ensure trustworthiness and reproducibility, the following protocol details a self-validating workflow for target deconvolution using a clickable aliphatic diazirine probe in live cells[6][7]. This methodology integrates the in situ photo-crosslinking event with copper-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream enrichment.

Step-by-step workflow for in situ target deconvolution using a clickable diazirine probe.

Step 1: Probe Incubation and Equilibrium Binding

-

Culture target cells (e.g., HeLa or HEK293) to 80% confluency.

-

Treat cells with the diazirine-alkyne bifunctional probe at the established IC50 or Kd concentration.

-

Validation Control (Causality): In parallel, treat a separate control group with the probe plus a 10- to 50-fold molar excess of the unmodified parent ligand. This competitive control is mandatory to differentiate true pharmacological targets from non-specific background interactors[7].

-

-

Incubate for 1-2 hours at 37°C to allow the probe to reach thermodynamic equilibrium with its intracellular targets.

Step 2: In Situ Photo-Crosslinking

-

Transfer the cell plates to an ice bath. Causality: Lowering the temperature minimizes probe diffusion and halts cellular trafficking during the irradiation phase, preserving the spatial integrity of the interactome.

-

Irradiate the cells using a UV-A lamp (365 nm) for 10 to 30 minutes[6]. Causality: The 365 nm wavelength efficiently extrudes N2 to form the carbene without causing pyrimidine dimer formation in DNA or aromatic amino acid degradation[4].

Step 3: Cell Lysis and Click Chemistry (CuAAC)

-

Wash cells with cold PBS and lyse using a mild detergent buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl, pH 7.4) supplemented with protease inhibitors.

-

Clarify the lysate by centrifugation (14,000 x g, 15 min) and normalize protein concentrations across all samples (e.g., 2 mg/mL).

-

Perform CuAAC by adding: 100 µM Biotin-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (copper ligand), and 1 mM CuSO4 .

-

Causality: TCEP reduces Cu(II) to the catalytically active Cu(I) , while TBTA stabilizes Cu(I) in the aqueous lysate, preventing its disproportionation and protecting sensitive proteins from oxidative damage[7].

-

-

React for 1 hour at room temperature.

Step 4: Enrichment and Proteomic Analysis

-

Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide and click reagents.

-

Resuspend the protein pellet in 1% SDS and dilute to 0.2% SDS with PBS.

-

Incubate with streptavidin-agarose beads for 2 hours.

-

Causality: The extraordinarily strong biotin-streptavidin interaction ( Kd∼10−14M ) allows for stringent washing (using high salt and mild denaturants) to strip away non-specifically bound proteins[1].

-

-

Elute crosslinked proteins by boiling in Laemmli buffer or perform on-bead tryptic digestion.

-

Analyze via quantitative LC-MS/MS. True targets are identified by their significant enrichment in the probe-treated sample compared to the competitor-treated control[7].

Advanced Considerations in Probe Design

While aliphatic diazirines are highly effective, their design requires precise spatial planning. The crosslinking radius of dialkyldiazirines is approximately 9 Å[6]. If the diazirine is placed too far from the pharmacophore via a long flexible linker, it may project into the solvent channel. This leads to rapid quenching by water and false-negative results[2]. Conversely, integrating the diazirine directly into the pharmacophore core (the "minimalist" approach) maximizes the probability of capturing the true binding pocket and identifying the exact amino acid residues involved in the interaction[2].

Conclusion

Aliphatic diazirines represent a pinnacle of precision in the bioconjugation toolkit. By leveraging their unique photochemical properties—specifically, the generation of a highly reactive, short-lived singlet carbene that is safely quenched by water—researchers can capture transient and low-affinity protein-ligand interactions with unprecedented fidelity. When coupled with rigorous, self-validating protocols like competitive click-chemistry proteomics, diazirine-based photoaffinity labeling dramatically accelerates the discovery of novel drug targets and the elucidation of complex biological pathways.

References

-

[3] Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - RU. Thermo Fisher Scientific. 3

-

[6] Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Caltech.6

-

[5] Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. ResearchGate. 5

-

[2] Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. ACS Publications.2

-

[1] Chem Soc Rev - Macmillan Group - Princeton University. Princeton University. 1

-

[7] Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate. 7

-

[4] Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. PMC. 4

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]

- 4. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 7. researchgate.net [researchgate.net]

Optimal UV wavelength for activating (3-methyl-3H-diazirin-3-yl)-acetic acid

Application Note: Optimization of UV Activation Wavelength for (3-Methyl-3H-diazirin-3-yl)-acetic Acid in Photoaffinity Labeling

Introduction & Mechanistic Rationale

(3-Methyl-3H-diazirin-3-yl)-acetic acid is a highly versatile, minimalist aliphatic diazirine used as a photo-crosslinking warhead in chemical proteomics and drug target identification. Because the aliphatic diazirine group is nearly isosteric to a methyl group, it can be seamlessly integrated into small-molecule ligands without introducing the severe steric hindrance typical of bulky aromatic photo-crosslinkers (e.g., benzophenones)[1].

However, the success of a photoaffinity labeling (PAL) experiment hinges entirely on the precise application of ultraviolet (UV) light. The optimal wavelength must satisfy two competing thermodynamic requirements: it must possess sufficient energy to break the diazirine N=N bond, yet remain benign enough to preserve the structural integrity of the target proteome[2].

The Causality of Wavelength Selection

The consensus optimal wavelength for activating (3-methyl-3H-diazirin-3-yl)-acetic acid is 355 nm to 365 nm [1][2][3].

-

Avoiding Phototoxicity (< 300 nm): Wavelengths below 300 nm (such as the 254 nm used for aryl azides) directly excite the aromatic rings of endogenous amino acids (Tryptophan, Tyrosine, Phenylalanine) and nucleic acids. This leads to rapid protein denaturation, non-specific background crosslinking, and destruction of the native binding pocket[1][2].

-

Targeting the Absorption Maximum: The diazirine ring exhibits a characteristic absorption maximum ( λmax ) near 355–360 nm. Irradiation at 365 nm (readily achievable with modern high-power LEDs) perfectly overlaps with this absorption band, ensuring rapid and efficient photoactivation[3].

-

Managing the Diazo Intermediate: Unlike aryl-fluorodiazirines, which convert almost exclusively to carbenes, aliphatic diazirines isomerize into a reactive alkyl diazo intermediate prior to extruding nitrogen gas ( N2 ) to form the singlet carbene[4]. This diazo intermediate has a longer half-life and exhibits preferential nucleophilic reactivity toward acidic amino acid residues (Aspartate, Glutamate)[4][5]. Continuous irradiation at 365 nm ensures that both the primary diazirine and the transient diazo intermediate are driven toward the highly reactive carbene state, maximizing broad C-H and X-H insertion[4].

Photochemical activation pathway of aliphatic diazirines under 365 nm UV irradiation.

Quantitative Comparison of UV Wavelengths

To illustrate the critical nature of wavelength selection, the following table summarizes the photochemical behavior of aliphatic diazirines across the UV spectrum.

| Wavelength (nm) | Light Source | Activation Efficiency | Target Protein Damage | Primary Reactive Species Generated | Recommended Application |

| 254 nm | Short-wave UV Lamp | Very High | Severe (Trp/Tyr degradation) | Carbene | Not recommended for PAL. |

| 302 / 312 nm | Mid-wave UV Transilluminator | High | Moderate | Carbene | Aryl-diazirines[6] / Nucleic acid crosslinking. |

| 355 nm | Nd:YAG Laser (3rd harmonic) | Optimal | Minimal | Carbene + Diazo | High-precision kinetic studies[1]. |

| 365 nm | High-Power LED Array | Optimal | Minimal | Carbene + Diazo | Standard aliphatic diazirine PAL [2][6]. |

Self-Validating Experimental Protocol: In Situ Photo-Crosslinking

A robust PAL protocol must be a self-validating system. This means incorporating strict controls (No-UV, Competition) to definitively prove that the resulting crosslink is driven by specific active-site affinity rather than random collision.

Materials Required

-

UV Source: 365 nm LED array (minimum 6W output; hand-held low-wattage lamps result in poor activation and low labeling efficiency)[5].

-

Buffer: PBS (pH 7.4). Note: If labeling efficiency is poor, lowering the pH to 5.8 can increase the reactivity of the diazo intermediate with protonated acidic residues[5].

-

Controls: Unlabeled native ligand (for competition assay).

Step-by-Step Methodology

Step 1: Probe Equilibration (Dark Phase)

-

Plate target cells (e.g., HEK293T) to 80% confluency, or prepare 1-2 mg/mL of target protein lysate.

-

Causality Check: Divide the sample into three cohorts:

-

Cohort A (Experimental): Add diazirine probe (e.g., 10 µM).

-

Cohort B (No-UV Control): Add diazirine probe (10 µM).

-

Cohort C (Competition Control): Pre-incubate with 100 µM unlabeled native ligand for 30 mins, then add 10 µM diazirine probe.

-

-

Incubate all cohorts for 30–60 minutes at 37°C in complete darkness to allow the probe to reach thermodynamic equilibrium within the binding pocket.

Step 2: UV Irradiation (365 nm)

-

Wash cells twice with ice-cold PBS to remove unbound probe. This prevents the generation of quenched, reactive byproducts in the extracellular space.

-

Place the cell culture plates or lysate tubes directly on a bed of crushed ice.

-

Causality: UV irradiation generates heat. Ice prevents thermal denaturation of the proteome and slows the diffusion of the transient diazo intermediate, keeping the reaction localized to the binding site[5].

-

-

Position the 365 nm LED array exactly 3–5 cm above the samples.

-

Irradiate Cohorts A and C for 10 minutes. Keep Cohort B strictly in the dark.

Step 3: Lysis and Reporter Tagging

-

Lyse the cells using a denaturing buffer (e.g., 1% SDS) to unfold proteins and expose the covalently bound probe.

-

If the probe contains an alkyne handle, perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click Chemistry") to attach a biotin-azide or fluorophore-azide reporter[1].

-

Analyze via SDS-PAGE and in-gel fluorescence, or enrich via streptavidin beads for LC-MS/MS identification.

-

Validation: A successful experiment will show a strong fluorescent band in Cohort A, no band in Cohort B (proving the bond is UV-dependent), and a significantly diminished band in Cohort C (proving the interaction is target-specific).

-

Self-validating experimental workflow for diazirine-based photoaffinity labeling.

Troubleshooting & Optimization

-

Low Labeling Efficiency: If crosslinking yields are <1%, verify the wattage of the 365 nm lamp. Insufficient wattage fails to push the diazirine past the diazo intermediate into the highly reactive carbene state[5]. Additionally, check the microenvironment of the binding pocket; if it lacks C-H bonds or is highly solvent-exposed, the carbene will be rapidly quenched by water[2].

-

High Background (Non-Specific Labeling): This usually indicates that the UV irradiation time was too long, or the probe concentration was too high, leading to random collisional crosslinking. Reduce irradiation time to 2–5 minutes and ensure thorough washing prior to UV exposure.

-

pH Modulation: Because the alkyl diazo intermediate generated by (3-methyl-3H-diazirin-3-yl)-acetic acid reacts preferentially with protonated acidic residues, lowering the assay buffer pH from 8.0 to 5.8 can significantly boost labeling yields for targets rich in Asp/Glu residues[4][5].

References

- National Institutes of Health (PMC)

- Technical Support Center: Diazirine-Based Photoaffinity Labeling BenchChem URL

- Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis Journal of Medicinal Chemistry - ACS Publications URL

- National Institutes of Health (PMC)

- Royal Society of Chemistry (RSC)

- Labeling Preferences of Diazirines with Protein Biomolecules ChemRxiv URL

Sources

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

Incorporating (3-methyl-3H-diazirin-3-yl)-acetic acid into peptides

Application Note & Protocol: Incorporating (3-methyl-3H-diazirin-3-yl)-acetic acid into Peptides for Photoaffinity Labeling

Executive Summary

Photoaffinity labeling (PAL) is an indispensable technique for mapping peptide-protein interactions, identifying off-target effects, and elucidating binding site topologies. Among the available photophores, aliphatic diazirines—specifically (3-methyl-3H-diazirin-3-yl)-acetic acid—have emerged as the gold standard for peptide functionalization[1]. This guide details the mechanistic rationale, orthogonal Solid-Phase Peptide Synthesis (SPPS) strategies, and validated protocols for incorporating this compact photoreactive building block into synthetic peptides.

Photochemical Rationale & Structural Advantages